![molecular formula C13H15BrO3S B2811305 (3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate CAS No. 137741-19-6](/img/structure/B2811305.png)
(3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromobicyclo[111]pentan-1-yl)methyl 4-methylbenzenesulfonate is an organic compound characterized by a bicyclic structure with a bromine atom and a sulfonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[1.1.1]pentane core can be synthesized through a [2+1] cycloaddition reaction involving a suitable precursor.
Sulfonation: The final step involves the reaction of the brominated bicyclic compound with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonate ester.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The sulfonate ester group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Elimination: Strong bases such as potassium tert-butoxide in non-polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Elimination Products: Alkenes with varying degrees of substitution.
Oxidation Products: Sulfones or sulfoxides.
Reduction Products: Alcohols or alkanes.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Biochemical Probes: Used in the study of biochemical pathways and enzyme mechanisms.
Industry:
Material Science:
Agrochemicals: Investigated for use in the synthesis of novel agrochemical compounds.
Mechanism of Action
The mechanism by which (3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate exerts its effects depends on the specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure can provide rigidity and specificity in binding interactions, while the sulfonate group can enhance solubility and reactivity.
Comparison with Similar Compounds
- (3-Chlorobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate
- (3-Fluorobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate
- (3-Iodobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate
Comparison:
- Uniqueness: The bromine atom in (3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
- Reactivity: Compared to its chloro, fluoro, and iodo analogs, the bromine derivative offers moderate reactivity, which can be advantageous in controlled substitution reactions.
- Applications: While all these compounds can be used in similar applications, the specific choice depends on the desired reactivity and the nature of the target molecules in synthesis or drug development.
This detailed overview provides a comprehensive understanding of (3-Bromobicyclo[111]pentan-1-yl)methyl 4-methylbenzenesulfonate, highlighting its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
(3-bromo-1-bicyclo[1.1.1]pentanyl)methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3S/c1-10-2-4-11(5-3-10)18(15,16)17-9-12-6-13(14,7-12)8-12/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXJMMAQNAWEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CC(C2)(C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
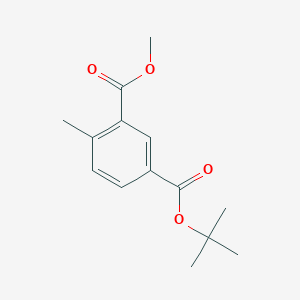
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2811223.png)
![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2811224.png)
![2-[2,2-bis(ethylsulfanyl)acetyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2811225.png)
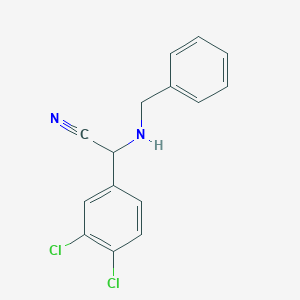
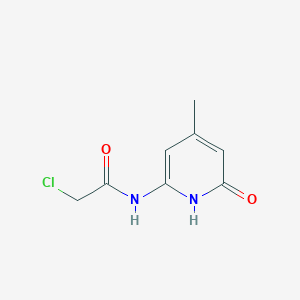

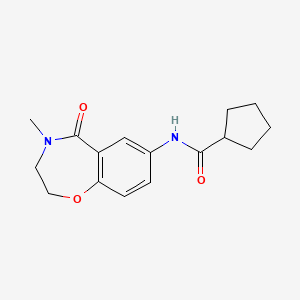
![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2811233.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2811234.png)
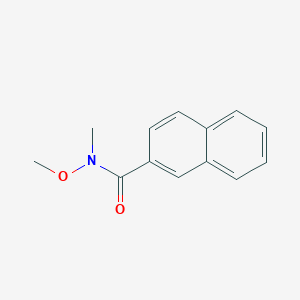
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2811240.png)
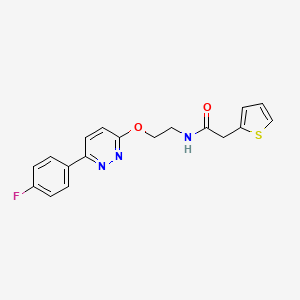
![1-[(1Z)-{[(2-chlorophenyl)methyl]sulfanyl}(methylimino)methyl]pyrazolidin-3-one hydrochloride](/img/structure/B2811243.png)
